molecular formula C7H11NO3S B570505 Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate CAS No. 125088-75-7

Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate

Cat. No.: B570505
CAS No.: 125088-75-7
M. Wt: 189.229
InChI Key: UQVYGOMIXXOFMC-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate is a versatile organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique thiophene ring structure, which imparts distinct chemical properties and reactivity. It is commonly used as a building block in the synthesis of more complex molecules and has found applications in medicinal chemistry, particularly as a precursor for bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylthiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, as a precursor to protein-tyrosine phosphatase 1B inhibitors, it modulates the activity of this enzyme by binding to its active site, thereby inhibiting its function. This inhibition can lead to increased insulin sensitivity and glucose uptake, making it a potential therapeutic agent for metabolic disorders .

Comparison with Similar Compounds

  • Methyl 3-chloro-4-methylthiophene-2-carboxylate
  • Methyl 3-dimethylamino-4-methylthiophene-2-carboxylate
  • Thieno[3,2-d]pyrimidine derivatives

Comparison: Methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate is unique due to its amino group, which provides additional reactivity and allows for the formation of a wide range of derivatives. In contrast, similar compounds with different substituents (e.g., chloro or dimethylamino groups) may exhibit different reactivity and applications. The presence of the amino group also enhances its potential as a precursor for bioactive molecules, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 3-amino-4-methyl-1-oxo-2,5-dihydrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-4-3-12(10)6(5(4)8)7(9)11-2/h6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVYGOMIXXOFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(S(=O)C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133845
Record name 2-Thiophenecarboxylic acid, 3-amino-2,5-dihydro-4-methyl-, methyl ester, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125088-75-7
Record name 2-Thiophenecarboxylic acid, 3-amino-2,5-dihydro-4-methyl-, methyl ester, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125088-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-amino-2,5-dihydro-4-methyl-, methyl ester, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenecarboxylic acid, 3-amino-2,5-dihydro-4-methyl-, methyl ester, 1-oxide
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